Acide 9-oxo-10,12-octadecadiénoïque

Vue d'ensemble

Description

9-oxo-10E,12E-ODE is an oxooctadecadienoic acid that consists of 10E,12E-octadecadienoic acid with the oxo substituent located at position 9. It has a role as a metabolite. It is an oxooctadecadienoic acid and an enone.

9-Oxo-10,12-octadecadienoic acid is a natural product found in Glycine max, Capsicum annuum, and other organisms with data available.

Applications De Recherche Scientifique

Agoniste du PPARα

Le 9-oxo ODA est un agoniste naturel, abondant dans les tomates, qui active le PPARα à 10-20 µM . Il est produit à partir d'acide linoléique conjugué, qui est également connu pour être un agoniste du PPARα . Le PPARα est un régulateur clé du métabolisme lipidique, et son activation peut conduire à divers effets bénéfiques tels qu'une amélioration du profil lipidique et une réduction de l'inflammation .

Modification du métabolisme lipidique

Le 9-oxo ODA augmente l'expression des gènes régulés par le PPARα dans les hépatocytes primaires de souris, modifiant le métabolisme lipidique . Cela suggère que le 9-oxo ODA pourrait potentiellement être utilisé dans le traitement des maladies liées au métabolisme lipidique, telles que l'obésité et les maladies cardiovasculaires .

Activité cytotoxique contre les cellules cancéreuses

Le 9-oxo ODA présente une activité cytotoxique contre les cellules de cancer ovarien humain (HRA) . Il induit l'apoptose dans ces cellules par la perte du potentiel de la membrane mitochondriale et l'augmentation des activités de la caspase-3/7 . Cela suggère que le 9-oxo ODA pourrait potentiellement être utilisé comme agent thérapeutique dans le traitement du cancer de l'ovaire .

Induction de l'apoptose

Le 9-oxo ODA induit l'apoptose dans les cellules HRA via la voie de régulation mitochondriale . La dissipation du potentiel de la membrane mitochondriale, la libération du cytochrome c des mitochondries vers le cytosol, la régulation négative de Bcl-2 et l'augmentation des niveaux de Bax ont également été observées dans les cellules traitées par le 9-oxo ODA de manière dose-dépendante

Mécanisme D'action

Target of Action

The primary target of 9-Oxo-10,12-Octadecadienoic Acid (9-oxo ODA) is Peroxisome proliferator-activated receptor-alpha (PPARα) . PPARα is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism .

Mode of Action

9-oxo ODA acts as a natural agonist for PPARα . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 9-oxo ODA binds to PPARα and activates it . This activation leads to an increase in the expression of genes regulated by PPARα .

Biochemical Pathways

The activation of PPARα by 9-oxo ODA leads to alterations in lipid metabolism . Specifically, it increases the expression of genes regulated by PPARα in primary mouse hepatocytes, which are cells that play a key role in metabolic functions, including lipid metabolism .

Result of Action

The activation of PPARα by 9-oxo ODA has been shown to induce apoptosis in human ovarian cancer (HRA) cells . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells . The treatment of HRA cells with 9-oxo ODA resulted in intracellular DNA fragmentation, surface-exposure of phosphatidylserine in the outer cell membrane, increased caspase-3/7 activities, dissipation of mitochondrial membrane potential, release of cytochrome c from mitochondria to cytosol, down-regulation of Bcl-2, and up-regulation of Bax levels . These changes indicate that 9-oxo ODA induces apoptosis via the mitochondrial regulation pathway .

Action Environment

The action of 9-oxo ODA can be influenced by various environmental factors. For instance, its source, the eggplant (Solanum melongena), is a popular vegetable in Asia . The traditional use of eggplant, particularly its calyx, in folk remedies for common warts prompted the investigation of its cytotoxic activity against a human ovarian cancer cell line . .

Analyse Biochimique

Biochemical Properties

9-Oxo-10,12-octadecadienoic acid plays a significant role in biochemical reactions. It activates PPARα at concentrations of 10-20 µM . This activation leads to an increase in the expression of genes regulated by PPARα in primary mouse hepatocytes, altering lipid metabolism .

Cellular Effects

The effects of 9-Oxo-10,12-octadecadienoic acid on various types of cells and cellular processes are profound. It influences cell function by altering lipid metabolism through the activation of PPARα . This activation impacts cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of 9-Oxo-10,12-octadecadienoic acid involves its interaction with PPARα. It acts as a natural agonist, binding to PPARα and activating it . This activation leads to changes in gene expression, particularly those genes regulated by PPARα, resulting in altered lipid metabolism .

Temporal Effects in Laboratory Settings

It is known that it has a significant impact on lipid metabolism in primary mouse hepatocytes .

Metabolic Pathways

9-Oxo-10,12-octadecadienoic acid is involved in the PPARα pathway . It is produced from conjugated linoleic acid, which is also a PPARα agonist . The activation of PPARα leads to changes in metabolic flux and metabolite levels .

Propriétés

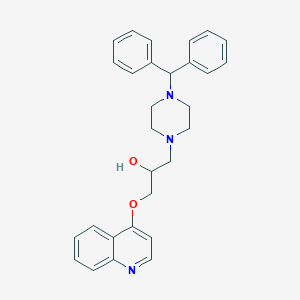

IUPAC Name |

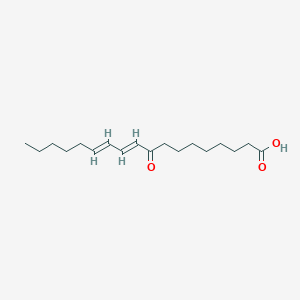

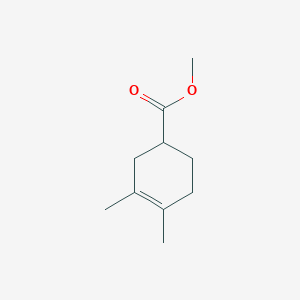

(10E,12E)-9-oxooctadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZSWWYKKLTDHU-SIGMCMEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347858 | |

| Record name | 9-Oxo-10(E),12(E)-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54665-32-6, 54232-58-5 | |

| Record name | 9-Oxo-10,12-octadecadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054665326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Oxo-10(E),12(E)-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 9-oxo-10,12-octadecadienoic acid?

A1: 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. [] PPARα is a transcription factor involved in regulating lipid metabolism, and its activation by 9-oxo-ODA leads to downstream effects such as decreased plasma and hepatic triglyceride levels. []

Q2: In what natural sources can 9-oxo-10,12-octadecadienoic acid be found?

A2: 9-oxo-10,12-octadecadienoic acid has been identified in various natural sources. It is present in fresh tomato fruits. [] Additionally, it is found in the fruiting bodies of the basidiomycete Gomphus floccosus. [] Researchers have also isolated it from the leaves of Glechoma hederacea L. and other plants belonging to the Labiatae family. []

Q3: How does the structure of 9-oxo-10,12-octadecadienoic acid relate to its activity as a PPARα agonist?

A3: While the exact structural features responsible for the PPARα agonist activity of 9-oxo-10,12-octadecadienoic acid haven't been fully elucidated in the provided research, it's interesting to note that its isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), exhibits even stronger PPARα activation in vitro. [] This suggests that the position of the oxo group within the octadecadienoic acid structure plays a role in its interaction with PPARα. Further research, including structure-activity relationship (SAR) studies, would be needed to confirm this and identify other crucial structural elements.

Q4: Are there any antifungal properties associated with 9-oxo-10,12-octadecadienoic acid?

A4: Yes, 9-oxo-10,12-octadecadienoic acid, along with two related oxylipins - (9S,10E,12Z)-9-hydroxy-10,12-octadecadienoic acid and (9E,11Z)-13-oxo-9,11-octadecadienoic acid - displayed antifungal activity against a range of plant pathogens. [] These included Colletotrichum species, Botrytis cinerea, Fusarium oxysporum, and Phomopsis species. Notably, Phomopsis species exhibited the highest sensitivity to these compounds. []

Q5: What analytical techniques are commonly employed to identify and quantify 9-oxo-10,12-octadecadienoic acid?

A5: Several analytical methods have been used to characterize 9-oxo-10,12-octadecadienoic acid. Gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and quantify the compound in complex mixtures. [] High-performance liquid chromatography (HPLC) is another valuable technique, especially when coupled with chiral phases or mass spectrometry, to separate and identify different isomers and derivatives. [] Ultraviolet (UV) and infrared (IR) spectroscopy contribute to elucidating the chemical structure by providing information about functional groups present in the molecule. []

Q6: Beyond PPARα agonism and antifungal activity, are there any other potential applications of 9-oxo-10,12-octadecadienoic acid being explored?

A6: While the provided research primarily focuses on PPARα agonism and antifungal properties, the presence of 9-oxo-10,12-octadecadienoic acid in plants like Glechoma hederacea L., known for their traditional medicinal uses, hints at potential broader applications. [] Further research is needed to explore these possibilities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)